molecular formula C24H17ClN4O4 B2407342 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207028-03-2

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2407342
CAS No.: 1207028-03-2
M. Wt: 460.87
InChI Key: YBLFGEIETCRJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O4 and its molecular weight is 460.87. The purity is usually 95%.
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Properties

IUPAC Name

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O4/c1-32-18-8-5-14(6-9-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLFGEIETCRJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Quinazoline-2,4-dione
  • Substituents :
    • 3-chloro phenyl group attached to an oxadiazole ring
    • 4-methoxybenzyl group

This combination of functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of pharmacological effects. The following sections summarize the key findings related to the biological activity of the compound .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • In vitro Studies : Studies demonstrated that this compound significantly reduced cell viability in breast and lung cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Potential Mechanism : The presence of the oxadiazole moiety is thought to enhance membrane permeability, allowing better penetration into bacterial cells.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of quinazoline derivatives:

  • Inhibition of Inflammatory Mediators : The compound has been shown to inhibit the production of pro-inflammatory cytokines.
  • Animal Models : In vivo studies indicated a reduction in edema and inflammatory markers in models of induced inflammation.

Research Findings and Case Studies

StudyFindingsMethodology
Uraz et al. (2017)Identified significant anti-acetylcholinesterase activityIn vitro enzyme inhibition assays
PMC7191844Demonstrated selective inhibition against certain cancer cell typesCell viability assays
ACS Omega (2022)Reported potential anti-inflammatory effectsAnimal model studies

Q & A

Q. What strategies identify synergistic effects with known therapeutics?

  • Methodological Answer :
  • Checkerboard Assays : Test combinations with fluconazole (antifungal) or ciprofloxacin (antibacterial) to calculate FIC indices (synergy: FIC ≤ 0.5) .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated pathways in combination-treated microbial strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.